4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Attachment of the Dimethoxybenzoyl Group: The final step involves the acylation of the pyrrolone ring with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share a similar pyridazinone ring structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
2-Aminothiazole Derivatives: These compounds have a thiazole ring and are known for their anticancer and antimicrobial activities.
Uniqueness
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolone ring, a pyridine ring, and a dimethoxybenzoyl group
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-24-12-6-5-10(8-13(12)25-2)16(21)14-15(20-18(23)17(14)22)11-4-3-7-19-9-11/h3-9,15,21H,1-2H3,(H,20,23)/b16-14- |
InChI Key |
DSGVHXVOVPFFFE-PEZBUJJGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(NC(=O)C2=O)C3=CN=CC=C3)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CN=CC=C3)O)OC |
Origin of Product |
United States |
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